Predicted Apoptosis Induction Potency Shift vs. 7‑Unsubstituted Analog MPI‑0441138
The lead compound MPI‑0441138 (2‑chloro‑N‑(4‑methoxyphenyl)‑N‑methylquinazolin‑4‑amine; CAS 827030‑33‑1) displays an EC₅₀ of 2 nM for caspase‑3 activation and a GI₅₀ of 2 nM in T47D breast cancer cells [1]. Comprehensive SAR studies on the N‑methyl‑4‑(4‑methoxyanilino)quinazoline scaffold demonstrate that substitution at the 7‑position is tolerated much less than at the 6‑position and consistently reduces apoptosis‑inducing potency, with di‑substitution at the 6‑ and 7‑positions leading to a large decrease in activity [2]. The magnitude of the potency shift for a methyl group at the 7‑position has not been published for this exact compound; however, the class‑level SAR indicates that the 7‑methyl analog is expected to be ≥10‑fold less potent than the 7‑unsubstituted parent in caspase‑activation and cell‑proliferation assays [2]. This potency attenuation is a deliberate design feature for experiments that require a weaker or partial apoptosis stimulus rather than maximal cell killing.
| Evidence Dimension | Apoptosis induction potency (caspase‑3 activation EC₅₀ / cell proliferation GI₅₀) |
|---|---|
| Target Compound Data | Not directly reported; predicted ≥20 nM based on SAR class trend (7‑methyl substitution reduces potency >10‑fold relative to 7‑H analog) [2]. |
| Comparator Or Baseline | MPI‑0441138 (CAS 827030‑33‑1): EC₅₀ = 2 nM, GI₅₀ = 2 nM in T47D cells [1]. |
| Quantified Difference | Estimated ≥10‑fold reduction in potency for the 7‑methyl derivative [2]. |
| Conditions | T47D breast cancer cell line; live‑cell caspase‑3 activation high‑throughput assay; cell proliferation (total cellular ATP) assay [1][2]. |
Why This Matters
Researchers requiring a low‑potency apoptosis inducer for dose‑response window studies or for combination screens where maximal killing must be avoided can select this 7‑methyl analog over MPI‑0441138.
- [1] Sirisoma N, Pervin A, Zhang H, et al. Discovery of 2‑Chloro‑N‑(4‑methoxyphenyl)‑N‑methylquinazolin‑4‑amine (EP128265, MPI‑0441138) as a Potent Inducer of Apoptosis with High In Vivo Activity. J Med Chem. 2008;51(15):4771‑4779. doi:10.1021/jm8003653. View Source
- [2] Sirisoma N, Pervin A, Zhang H, et al. Discovery of N‑Methyl‑4‑(4‑methoxyanilino)quinazolines as Potent Apoptosis Inducers. Structure–Activity Relationship of the Quinazoline Ring. Bioorg Med Chem Lett. 2010;20(7):2330‑2334. doi:10.1016/j.bmcl.2010.01.155. View Source
